REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[O-:3].[Li+].[CH:6]([OH:9])([CH3:8])[CH3:7].[Cl-].[Cl-].[Cl-].[Y+3:13].C1C=CC=CC=1>O1CCCC1>[CH3:1][CH:2]([CH3:4])[O-:3].[Y+3:13].[CH3:7][CH:6]([CH3:8])[O-:9].[CH3:1][CH:2]([CH3:4])[O-:3] |f:0.1,3.4.5.6,9.10.11.12|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
yttrium trichloride
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Y+3]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
yttrium trichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Y+3]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture in the flask was stirred at 45° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
with heating by means of a mantle heater
|
Type
|
CUSTOM
|
Details
|
followed by concentration of the reaction solution to dryness by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
the resultant solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble matter
|
Type
|
DISTILLATION
|
Details
|
Distillation off of the benzene from the filtered solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |